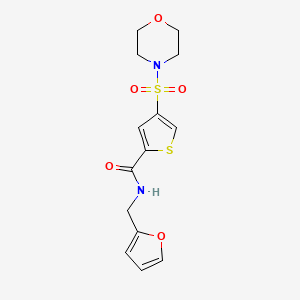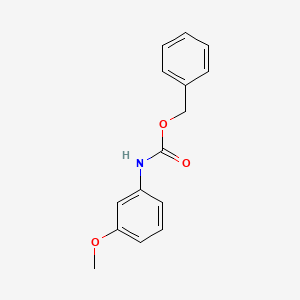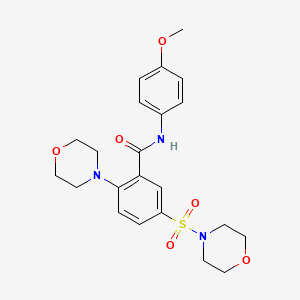![molecular formula C20H26ClNO3 B4400423 {2-[2-(benzyloxy)phenoxy]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4400423.png)
{2-[2-(benzyloxy)phenoxy]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride
Overview
Description
{2-[2-(benzyloxy)phenoxy]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of {2-[2-(benzyloxy)phenoxy]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride varies depending on its application. In medicine, it has been shown to induce apoptosis in cancer cells, inhibit fungal and bacterial growth, and enhance the immune response. In agriculture, it has been demonstrated to act as a selective herbicide and pesticide. In materials science, it has been found to act as a template for the synthesis of nanomaterials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound also vary depending on its application. In medicine, it has been shown to inhibit the activity of certain enzymes and induce changes in gene expression. In agriculture, it has been found to affect the photosynthesis and respiration of plants. In materials science, it has been shown to influence the size and morphology of nanomaterials.
Advantages and Limitations for Lab Experiments
The advantages of using {2-[2-(benzyloxy)phenoxy]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride in lab experiments include its high purity, stability, and versatility. However, its limitations include its high cost, potential toxicity, and limited availability.
Future Directions
There are several future directions for the research and development of {2-[2-(benzyloxy)phenoxy]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride. In medicine, further studies are needed to investigate its potential as a therapeutic agent for various diseases. In agriculture, research efforts should focus on developing more effective and eco-friendly herbicides and pesticides. In materials science, future directions could include the use of this compound as a template for the synthesis of novel nanomaterials with unique properties.
Conclusion:
In conclusion, this compound is a versatile and promising compound that has potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications for it.
Scientific Research Applications
{2-[2-(benzyloxy)phenoxy]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride has been extensively studied for its potential applications in various scientific fields. In medicine, it has been investigated for its anticancer, antifungal, and antibacterial properties. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In materials science, it has been explored for its ability to act as a template for the synthesis of nanomaterials.
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(2-phenylmethoxyphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3.ClH/c1-2-7-17(8-3-1)16-24-20-11-5-4-10-19(20)23-14-12-21-15-18-9-6-13-22-18;/h1-5,7-8,10-11,18,21H,6,9,12-16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZNTCBNDOTOSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCCOC2=CC=CC=C2OCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4400352.png)
![methyl N-[(4-chlorophenyl)sulfonyl]-N-ethylglycinate](/img/structure/B4400358.png)
![4-[3-(3-nitrophenoxy)propyl]morpholine hydrochloride](/img/structure/B4400364.png)
![1-{2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4400368.png)

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride](/img/structure/B4400375.png)

![4-[(mesitylamino)carbonyl]phenyl propionate](/img/structure/B4400385.png)

![N-(tert-butyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B4400406.png)
![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(3-chloro-4-methylphenyl)benzamide](/img/structure/B4400414.png)

![N-[4-(dimethylamino)benzyl]cycloheptanamine hydrochloride](/img/structure/B4400434.png)
![{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4400435.png)